molecular formula C20H18FN3O3 B6452336 5-fluoro-2-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridine CAS No. 2548984-64-9

5-fluoro-2-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridine

Cat. No.: B6452336
CAS No.: 2548984-64-9
M. Wt: 367.4 g/mol
InChI Key: FXNUZSMXWWNQHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorinated pyridine derivative with a complex heterocyclic architecture. The core structure includes a pyrrolidine ring linked to a 5-phenyl-1,2-oxazole moiety via a carbonyl group and a methoxy bridge to the 2-position of a 5-fluoropyridine ring. Its design integrates features known to enhance bioactivity and binding selectivity, such as fluorine substitution (improving metabolic stability and lipophilicity) and the oxazole-pyrrolidine scaffold (common in kinase inhibitors and antiviral agents) .

Properties

IUPAC Name

[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c21-16-6-7-19(22-11-16)26-13-14-8-9-24(12-14)20(25)17-10-18(27-23-17)15-4-2-1-3-5-15/h1-7,10-11,14H,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNUZSMXWWNQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=NC=C(C=C2)F)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-fluoro-2-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridine (hereafter referred to as Compound A ) with analogs identified in the evidence.

Core Structural Analogues

Compound Name Key Structural Differences vs. Compound A Bioactivity/Properties (If Available) Source
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) Replaces oxazole with 1,2,4-oxadiazole; lacks fluorine; pyrrolidine linked via phenethyl instead of carbonyl. Antiviral activity reported (specific targets not detailed).
4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine Simpler oxadiazole-pyridine scaffold; lacks pyrrolidine and fluorine substituents. No direct bioactivity data; used in molecular recognition studies.
N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}-3-furamide Oxadiazole linked via methylene to pyrrolidine; replaces fluoropyridine with furamide. Commercial availability suggests potential as a protease inhibitor scaffold.
5-fluoro-2-(pyrrolidin-3-yl)pyridine Simplified structure lacking oxazole and methoxy bridges. Intermediate in synthesis of fluorinated pharmaceuticals; molecular weight = 166.2 g/mol.

Functional Group Impact

  • Fluorine Substitution: Compound A’s 5-fluoropyridine enhances electronegativity and resistance to oxidative metabolism compared to non-fluorinated analogs like 1a and 4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine .
  • Oxazole vs. Oxadiazole : The 1,2-oxazole in Compound A may confer distinct hydrogen-bonding capabilities compared to 1,2,4-oxadiazole-containing analogs (e.g., 1a ), affecting target binding .

Research Implications and Gaps

  • Bioactivity Prediction : Based on analogs, Compound A may exhibit kinase inhibition or antiviral properties, but empirical validation is needed.
  • Crystallographic Studies : Tools like SHELXL (widely used for small-molecule refinement) could resolve its 3D conformation and hydrogen-bonding patterns .
  • Commercial Potential: Similar compounds (e.g., 5-fluoro-2-(pyrrolidin-3-yl)pyridine) are marketed as intermediates, suggesting Compound A’s utility in drug discovery pipelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.